N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine
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Overview
Description
N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine is a chemical compound with the molecular formula C10H10BrNO2 It is known for its unique structure, which includes a benzoxepin ring system substituted with a bromine atom and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine typically involves the reaction of 7-bromo-3,4-dihydro-2H-1-benzoxepin-5-one with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The bromine atom in the benzoxepin ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzoxepin derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the bromine atom and benzoxepin ring system contribute to the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine: A structurally similar compound with a tetrahydrobenzoxepin ring system.
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another compound with a benzoxepin ring system, but with different substituents.
Uniqueness
N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine is unique due to its specific substitution pattern and the presence of the hydroxylamine group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-3-4-10-8(6-7)9(12-13)2-1-5-14-10/h3-4,6,13H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGBCSHRUMCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C(C=CC(=C2)Br)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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